

An In-depth Technical Guide to 3-Ethoxypropylamine (CAS 6291-85-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethoxypropylamine*

Cat. No.: *B153944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxypropylamine, identified by the CAS number 6291-85-6, is a primary amine featuring an ether linkage.^[1] It is a clear, colorless to pale yellow liquid with a characteristic amine-like odor.^{[2][3]} This compound is completely miscible with water and soluble in various organic solvents, making it a versatile reagent in different chemical contexts.^[2] Its bifunctional nature, containing both a primary amine and an ethoxy group, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling protocols for professionals in research and development.

Compound Identification and Physicochemical Properties

The fundamental identifiers and physicochemical properties of **3-Ethoxypropylamine** are summarized in the tables below. This data is crucial for experimental design, safety assessments, and analytical characterization.

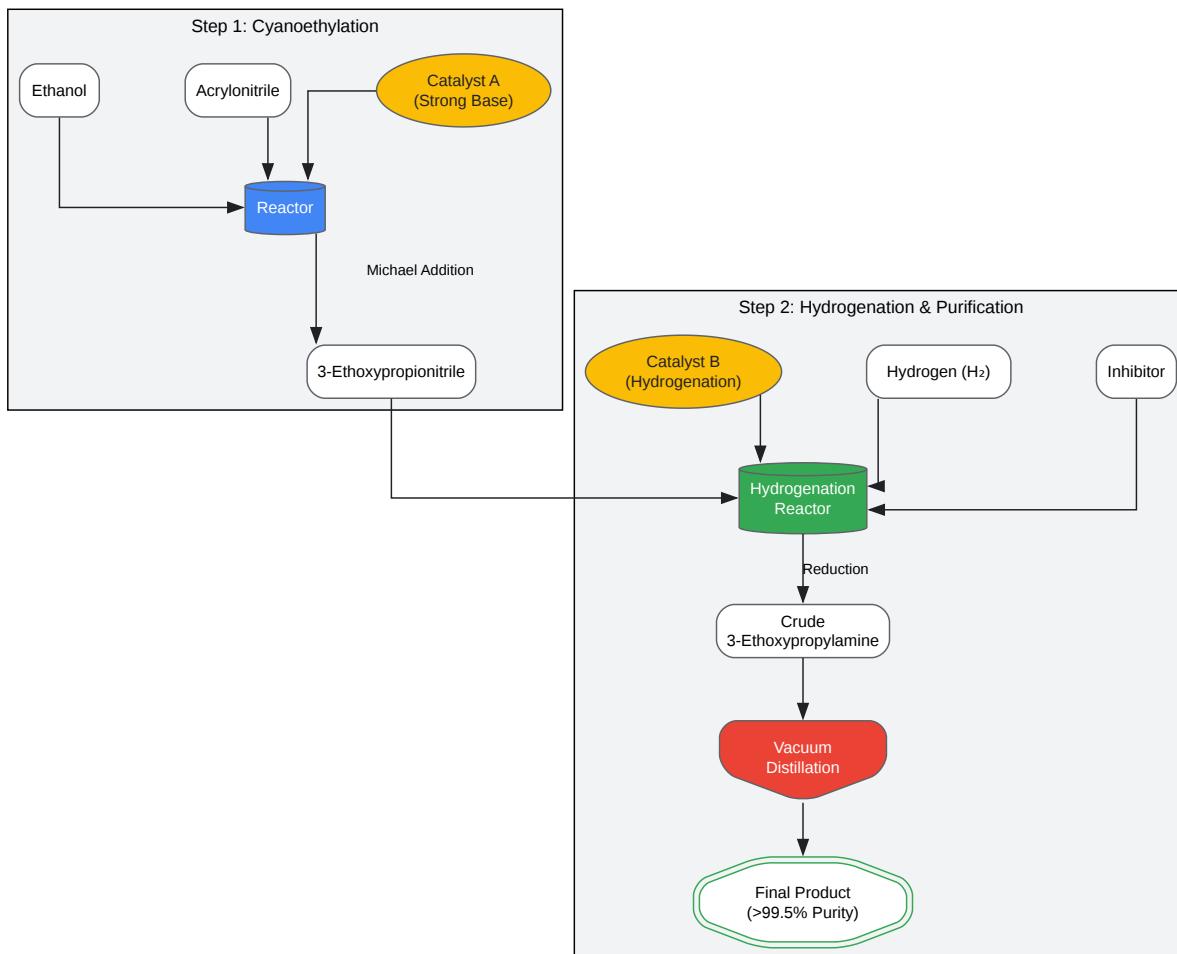
Table 1: Compound Identification

Identifier	Value
CAS Number	6291-85-6 [4]
Molecular Formula	C ₅ H ₁₃ NO [4]
Molecular Weight	103.16 g/mol [4]
IUPAC Name	3-ethoxypropan-1-amine
Synonyms	3-Ethoxy-1-propanamine, 3-Aminopropyl Ethyl Ether [1]
InChI	1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3
InChIKey	SOYBEXQHNURCGE-UHFFFAOYSA-N
SMILES	CCOCCCN
EC Number	228-545-1

Table 2: Physicochemical Properties

Property	Value
Appearance	Clear, colorless to slightly yellow liquid [2][5]
Boiling Point	135 to 138 °C [6]
Melting Point	-70 °C [5]
Density	0.861 g/mL at 25 °C
Refractive Index (n _{20/D})	1.418
Flash Point	33 to 38 °C [6]
Water Solubility	Miscible [2]
pKa	9.79 ± 0.10 (Predicted)
Vapor Pressure	12.0 mmHg at 20 °C (for 3-Methoxypropylamine)

Synthesis and Purification


The primary industrial synthesis of **3-Ethoxypropylamine** is a two-step process that begins with common starting materials.[\[7\]](#)

General Synthesis Approach

The synthesis involves the cyanoethylation of ethanol followed by the hydrogenation of the resulting nitrile.[\[7\]](#)

- Step 1: Synthesis of 3-Ethoxypropionitrile: Ethanol is reacted with acrylonitrile in the presence of a strong basic catalyst. This reaction, a base-catalyzed Michael addition, yields 3-ethoxypropionitrile with high selectivity.[\[7\]](#)
- Step 2: Hydrogenation to **3-Ethoxypropylamine**: The intermediate, 3-ethoxypropionitrile, is then subjected to catalytic hydrogenation. This step is performed in the presence of a specific hydrogenation catalyst (e.g., a Raney nickel or cobalt-based catalyst), hydrogen gas, and an inhibitor to produce the final **3-ethoxypropylamine**.[\[7\]](#)

Following the reaction, the final product is purified by vacuum distillation to achieve high purity, often exceeding 99.5%.[\[7\]](#)

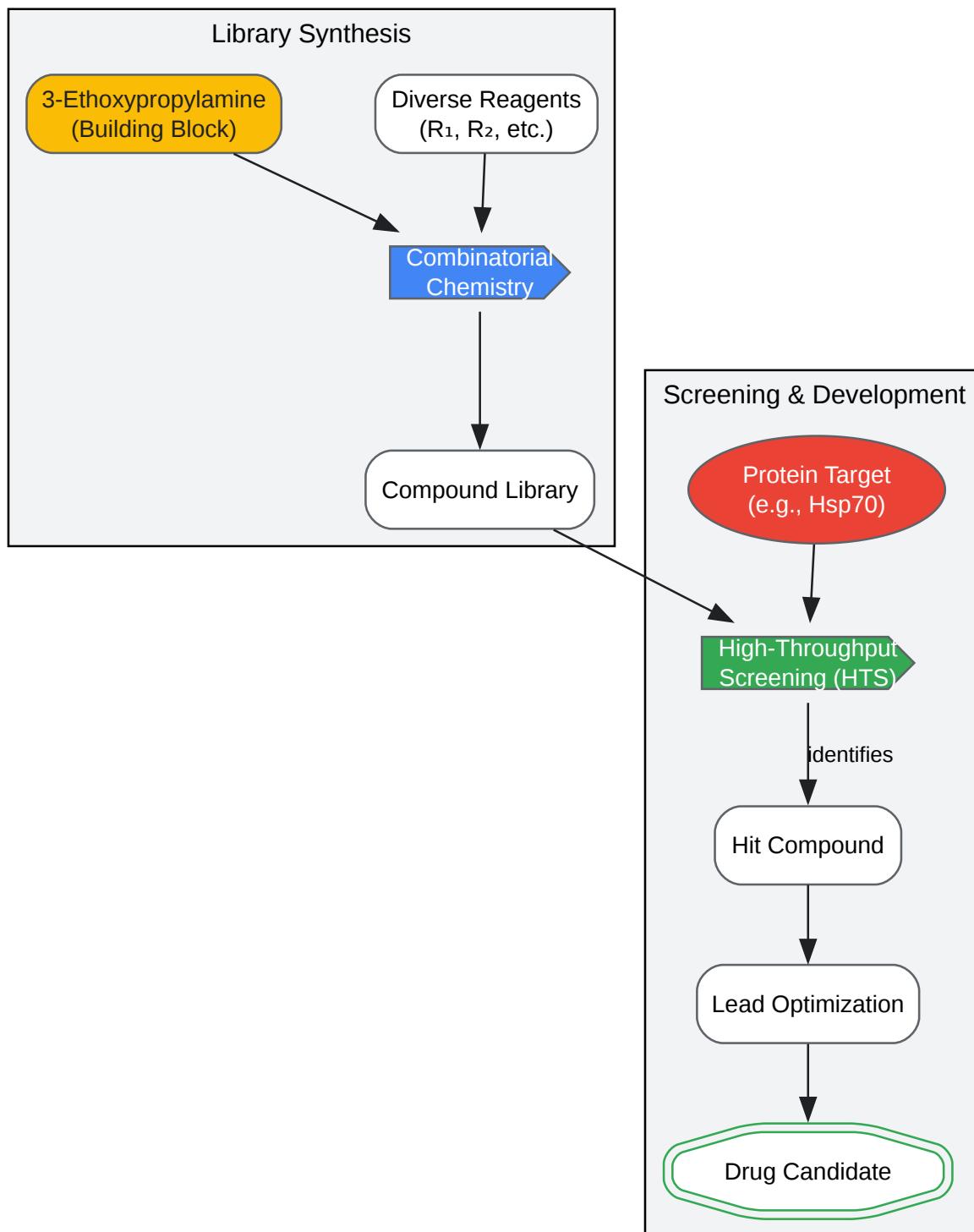
[Click to download full resolution via product page](#)

Caption: Industrial Synthesis Workflow for **3-Ethoxypropylamine**.^[7]

Experimental Protocols

General Protocol for Synthesis:

- Cyanoethylation: To a reactor charged with ethanol and a catalytic amount of a strong base (e.g., sodium ethoxide), acrylonitrile is added dropwise while controlling the temperature to manage the exothermic reaction. The mixture is stirred until the reaction is complete, as monitored by GC. The catalyst is then neutralized or removed.
- Hydrogenation: The resulting 3-ethoxypropionitrile is transferred to a high-pressure hydrogenation reactor containing a slurry of a hydrogenation catalyst (e.g., Raney Nickel) in a suitable solvent, often with an inhibitor like liquid ammonia to prevent secondary amine formation. The reactor is pressurized with hydrogen, and the reaction is conducted at elevated temperature and pressure until hydrogen uptake ceases.
- Purification: After cooling and venting, the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure to yield pure **3-ethoxypropylamine**.
[\[7\]](#)


Applications in Research and Industry

3-Ethoxypropylamine serves as a key intermediate in several industrial and research applications.

- Dye Synthesis: It is a precursor for the synthesis of certain dyes, such as Disperse Red 90.
[\[2\]](#)
- Polymer Chemistry: The amine group can act as a nucleophile to open strained rings, such as oxetanes. This reactivity is used to modify oxetane-based oligomers to introduce specific properties into the polymer backbone.[\[8\]](#)
- Corrosion Inhibition: The related compound, 3-methoxypropylamine, is used as a corrosion inhibitor in water treatment and oilfield applications, suggesting a potential use for **3-ethoxypropylamine** in similar contexts.[\[9\]](#)
- Intermediate for Fine Chemicals: It is used as a building block in the synthesis of cosmetics, agrochemicals, and pharmaceutical intermediates.[\[2\]](#)[\[3\]](#)

Role in Drug Discovery

While not an active pharmaceutical ingredient itself, **3-ethoxypropylamine** is a valuable scaffold for building compound libraries for drug discovery screening. One cited application is its use to identify modulators of Heat Shock Protein 70 (Hsp70).^[2] Hsp70 is a molecular chaperone that plays a critical role in protein folding and cellular stress response and is a target in diseases like cancer and neurodegeneration.^{[10][11]} **3-Ethoxypropylamine** can be used as a starting fragment to synthesize a diverse range of candidate molecules that can then be tested for their ability to inhibit or activate Hsp70's ATPase activity.

[Click to download full resolution via product page](#)

Caption: Role of **3-Ethoxypropylamine** in a Drug Discovery Workflow.[\[2\]](#)

Analytical and Quality Control Methods

Ensuring the purity and identity of **3-Ethoxypropylamine** is critical for its application. Standard analytical techniques are employed for quality control.

Purity Determination by Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is the standard method for determining the purity of **3-Ethoxypropylamine**, with commercial grades often reaching >99% purity.^[5]

General Experimental Protocol for GC Analysis:

- Sample Preparation: A dilute solution of **3-Ethoxypropylamine** is prepared in a suitable volatile solvent (e.g., ethanol or dichloromethane). An internal standard may be added for quantitative analysis.
- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for amines (e.g., a polar or mid-polar column like a wax or amine-specific phase) is used.
- Method Parameters:
 - Injector Temperature: ~250 °C
 - Detector Temperature: ~280 °C
 - Carrier Gas: Helium or Hydrogen
 - Oven Program: A temperature gradient is typically used, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 240 °C) to ensure separation of the main component from any impurities or solvent.
- Analysis: The prepared sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the relative peak areas.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow using Gas Chromatography (GC).[\[5\]](#)

Safety, Handling, and Storage

3-Ethoxypropylamine is a hazardous chemical that requires strict safety protocols.

GHS Hazard Classification:

- Flammable Liquid: Category 3 (H226: Flammable liquid and vapor)[\[1\]](#)
- Acute Toxicity: Category 4, Oral & Inhalation (H302+H332: Harmful if swallowed or if inhaled)
- Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[\[1\]](#)

Handling

- Work in a well-ventilated area or under a chemical fume hood.[\[3\]](#)
- Use spark-proof tools and take precautionary measures against static discharge.
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Avoid contact with skin, eyes, and mucous membranes.[\[3\]](#)
- Avoid inhalation of vapors.[\[3\]](#)

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)
- Keep away from heat, sparks, open flames, and other ignition sources.[\[3\]](#)

- Store in a designated flammables area.[3]
- Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

First Aid Measures

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Administer oxygen if breathing is difficult. Seek immediate medical attention.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. If the victim is conscious, have them drink copious quantities of water or milk. Seek immediate medical attention.[3]

Conclusion

3-Ethoxypropylamine (CAS 6291-85-6) is a versatile primary amine with significant utility as a chemical intermediate. Its well-defined physicochemical properties, established synthesis route, and diverse applications in the production of dyes, polymers, and as a building block for R&D make it a valuable compound for chemists and material scientists. For professionals in drug development, its primary role is as a versatile scaffold for creating libraries of novel compounds for screening against biological targets. Due to its hazardous nature, strict adherence to safety and handling protocols is mandatory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxypropylamine | 6291-85-6 [chemicalbook.com]
- 3. 3-ETHOXY PROPYLAMINE (ETOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. 3-Ethoxy-N,N-dimethylpropylamine | C7H17NO | CID 91374 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 6291-85-6 · 3-Ethoxypropylamine · 055-04232 · 059-04235 [Detail Information] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. 3-Ethoxypropylamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd
[koeichem.com]
- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents
[patents.google.com]
- 8. 3-Ethoxypropylamine 99 6291-85-6 [sigmaaldrich.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Ethoxypropylamine (CAS 6291-85-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153944#3-ethoxypropylamine-cas-number-6291-85-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com